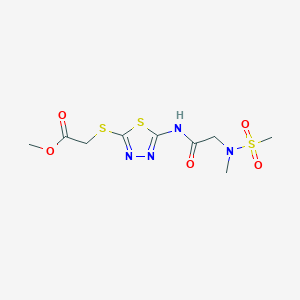

methyl 2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Description

Methyl 2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioacetate ester and a complex acetamido group. This compound is hypothesized to exhibit pharmacological activity due to the thiadiazole scaffold’s known roles in antimicrobial, anticancer, and anticonvulsant agents .

Properties

IUPAC Name |

methyl 2-[[5-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O5S3/c1-13(21(3,16)17)4-6(14)10-8-11-12-9(20-8)19-5-7(15)18-2/h4-5H2,1-3H3,(H,10,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFJSLFNPLOMSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=NN=C(S1)SCC(=O)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 278.37 g/mol

Biological Activities

Research indicates that derivatives of 1,3,4-thiadiazole, including methyl 2-((5-(2-(N-methylmethylsulfonamido)-acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate, exhibit a wide range of biological activities:

- Antimicrobial Activity : Thiadiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance:

- Anticancer Potential : Thiadiazole derivatives have been investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth .

- Anti-inflammatory Effects : Research has indicated that some thiadiazole derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Synthesis and Testing

A notable study synthesized several thiadiazole derivatives and evaluated their biological activities. The synthesis involved the reaction of various starting materials under controlled conditions to yield the desired thiadiazole compounds. The biological activities were assessed using standard microbiological methods.

Table 1: Biological Activity Overview of Thiadiazole Derivatives

| Compound Name | Biological Activity | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 50 | |

| Compound B | Anticancer | N/A | |

| Compound C | Anti-inflammatory | 75 |

The mechanism by which methyl 2-((5-(2-(N-methylmethylsulfonamido)-acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate exerts its biological effects is believed to involve the inhibition of key enzymes or receptors in microbial cells or cancer cells. This interference disrupts cellular processes essential for growth and survival.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure is compared to key analogs (Table 1), focusing on substituent variations and their implications:

Table 1: Structural and Physical Properties of Selected 1,3,4-Thiadiazole Derivatives

Key Observations:

- Substituent Complexity: The target compound’s N-methylmethylsulfonamido group introduces steric bulk and polar sulfonamide functionality, distinguishing it from simpler acetamido (e.g., 4 in ) or phenoxy derivatives (e.g., 5e–5m in ). This may enhance solubility or target specificity .

- Thioacetate vs. Thioether : Unlike compounds with benzylthio (5h, 5j) or ethylthio (5g) groups, the target’s thioacetate ester could act as a prodrug, improving bioavailability through esterase-mediated hydrolysis .

Physical and Spectral Properties

- Melting Points : Derivatives with aromatic substituents (e.g., 5e: 132–134°C) generally have lower melting points than aliphatic analogs (e.g., 5f: 158–160°C). The target compound’s melting point is expected to fall within this range, influenced by its sulfonamido group’s crystallinity .

- Spectroscopic Data : NMR signals for thiadiazole protons (δ 7.5–8.5 ppm) and sulfonamido NH (δ 2.5–3.5 ppm) would distinguish the target from analogs like 5k–5m, which show methoxy or indole-related peaks .

Q & A

Q. What are the established synthetic protocols for methyl 2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate?

The synthesis typically involves a multi-step approach:

Thiadiazole ring formation : Heterocyclization of acylthiosemicarbazides with reagents like carbon disulfide under basic conditions (e.g., KOH) .

Acylation : Reaction of the thiadiazole intermediate with activated esters (e.g., chloroacetates) in solvents such as acetone or DMF, using bases like NaH or K₂CO₃ to facilitate coupling .

Sulfonamide introduction : N-methylmethylsulfonamido groups are incorporated via nucleophilic substitution or amide bond formation .

Key analytical techniques (NMR, MS) are critical for verifying intermediate and final product purity .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integration (e.g., distinguishing thioether vs. thiol signals) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and sulfonamide (S=O) stretches .

- Elemental Analysis : Ensures stoichiometric consistency .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields in the acylation step?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require strict moisture control .

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive acylation steps .

- Purification Strategies : Column chromatography with gradients (hexane:EtOAc) or recrystallization from ethanol improves purity .

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values in enzyme assays) be analyzed?

- Assay Validation : Confirm enzyme source (e.g., recombinant vs. native), buffer pH, and co-factor concentrations, as these influence activity .

- Structural Analog Comparison : Compare data with structurally related thiadiazoles (e.g., trifluoromethyl or thiophene derivatives) to identify substituent-specific trends .

- Molecular Dynamics Simulations : Model ligand-enzyme interactions to rationalize potency differences (e.g., binding pocket steric clashes) .

Q. What computational methods are recommended to predict the compound’s biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen against target libraries (e.g., kinases, GPCRs) .

- Pharmacophore Modeling : Identify critical features (e.g., sulfonamide H-bond donors) for activity against antimicrobial or anticancer targets .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks early in development .

Q. What strategies mitigate scale-up challenges during industrial translation?

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitutions?

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .

- Trapping Experiments : Use scavengers (e.g., TEMPO) to detect radical intermediates in alkylation reactions .

- DFT Calculations : Map energy profiles for sulfonamide group activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.